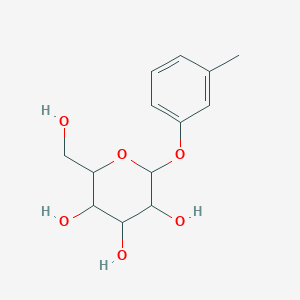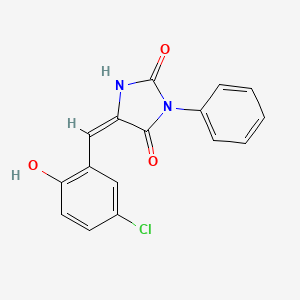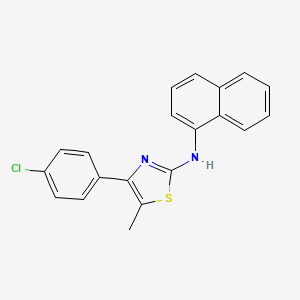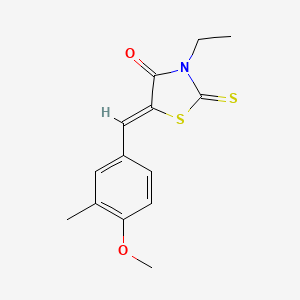![molecular formula C19H24N4O2 B4923241 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4923241.png)
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as OPN-305, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors, which are known to inhibit the production of reactive oxygen species (ROS) in the body.
Wirkmechanismus
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide works by inhibiting the production of ROS by NADPH oxidase. NADPH oxidase is an enzyme complex that is responsible for the production of ROS in the body. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to inflammation and other pathological conditions. By inhibiting the production of ROS, 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide can reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of ROS by NADPH oxidase, which can reduce inflammation and prevent tissue damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, which can further reduce inflammation. In addition, 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide for lab experiments is its specificity for NADPH oxidase. This makes it a useful tool for studying the role of NADPH oxidase in various pathological conditions. However, one of the limitations of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide is its relatively low potency compared to other NADPH oxidase inhibitors. This can make it more difficult to achieve the desired level of inhibition in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of research is the development of more potent NADPH oxidase inhibitors that can achieve greater levels of inhibition. Another area of research is the investigation of the role of NADPH oxidase in other pathological conditions, such as cancer and cardiovascular disease. Finally, the potential use of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide in combination with other drugs for the treatment of inflammatory diseases should also be explored.
Synthesemethoden
The synthesis method of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide involves the reaction of 6-aminocapronitrile with 2-pyridinecarboxaldehyde to form 6-(2-pyridyl)aminocapro-nitrile. The latter is then subjected to a reaction with nicotinoyl chloride in the presence of triethylamine to form 6-(2-pyridyl)aminocapronamide. The final step involves the reaction of 6-(2-pyridyl)aminocapronamide with 1,4-dibromobutane in the presence of potassium carbonate to form 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide.
Wissenschaftliche Forschungsanwendungen
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the production of ROS by NADPH oxidase, which plays a key role in the pathogenesis of these diseases. 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are known to contribute to the development and progression of inflammatory diseases.
Eigenschaften
IUPAC Name |
6-(1,4-oxazepan-4-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(21-10-3-6-17-5-1-2-9-20-17)16-7-8-18(22-15-16)23-11-4-13-25-14-12-23/h1-2,5,7-9,15H,3-4,6,10-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWCKRWSEZUTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-4-(4-bromophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4923159.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4923164.png)



![1-(3-methylphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923181.png)
![(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine](/img/structure/B4923191.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)

![N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4923228.png)

![4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4923235.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)